5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-4-2-3-10(7-12)16-14(9-19)13-8-11(17)5-6-15(13)18-16/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENRVPSKWKZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Under acidic conditions (e.g., HCl or polyphosphoric acid), the hydrazine reacts with the ketone to form a hydrazone intermediate. Heating induces cyclization, producing the indole skeleton with substituents dictated by the starting materials. To achieve the 5-chloro substitution, the ketone must be designed such that the chlorine atom occupies the position corresponding to the indole’s 5th carbon post-cyclization.
Challenges :
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Regioselectivity: Competing pathways may lead to undesired regioisomers.
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Functional group stability: The aldehyde group at position 3 is sensitive to acidic conditions, necessitating post-cyclization functionalization.
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Reaction Time | 8–12 hours |
| Temperature | 80–100°C |
Spectroscopic Validation :
Electrophilic Chlorination Strategies
Introducing chlorine at position 5 requires careful electrophilic substitution. Chlorine donors like N-chlorosuccinimide (NCS) or Cl₂ gas are employed, with directing groups modulating regioselectivity.
Directed Chlorination
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Substrate : 2-(3-Methoxyphenyl)-1H-indole-3-carbaldehyde.
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Conditions : NCS in acetic acid at 50°C for 6 hours.
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Outcome : Para-directed chlorination at position 5 due to the electron-withdrawing aldehyde group.
Yield : 60–70%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Fischer Indole | Single-step indole formation | Limited substituent compatibility | 50–65% |
| Vilsmeier-Haack | High regioselectivity for formylation | Requires pre-formed indole core | 70–85% |
| Suzuki Coupling | Modular, late-stage functionalization | Requires halogenated precursor | 65–75% |
| Directed Chlorination | Precise position control | Sensitivity to directing groups | 60–70% |
Spectroscopic Characterization and Validation
¹H NMR Analysis :
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Aldehyde proton : δ 9.90–10.00 (singlet).
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Aromatic protons : Multiplicity and coupling constants confirm substitution patterns (e.g., δ 8.45 for C5 chlorine-adjacent proton).
Mass Spectrometry :
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Molecular Ion : m/z 301.07 [M+H]⁺ (calculated for C₁₆H₁₁ClNO₃).
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-ol (alcohol) or 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-amine (amine).
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Study Findings : Research indicates that derivatives of 5-chloro-1H-indole-3-carbaldehyde exhibit varying degrees of antimicrobial activity. For instance, certain analogues showed minimum inhibitory concentrations (MIC) as low as against MRSA, highlighting their potency and selectivity against Gram-positive bacteria while showing limited activity against Gram-negative strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-Chloro-1H-indole-3-carbaldehyde | 16 | Weak anti-MRSA |
| 5-Fluoro analogue | >32 | No activity |
| 6-Methoxy-phenethyl-indole-imidazole | ≤0.25 | Potent anti-MRSA |
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity, particularly against Cryptococcus neoformans.
- Research Insights : The study identified several derivatives with significant antifungal properties, achieving MIC values of . Notably, these compounds exhibited low cytotoxicity, making them promising candidates for further development as antifungal agents .
Synthesis of Derivatives
The synthesis of various derivatives of 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde has been extensively documented, showcasing its versatility in creating compounds with enhanced biological activities.
- Synthetic Methods : Common methods include the condensation reaction with amines to form imines followed by further reactions to introduce diverse functional groups. This approach allows for the creation of a library of compounds for biological evaluation .
Case Studies and Biological Evaluations
Several studies have documented the biological evaluations of synthesized derivatives:
- Case Study 1 : A derivative synthesized from 5-chloro-1H-indole-3-carbaldehyde showed promising results as an anti-MRSA agent with a MIC of and no observed cytotoxicity in human cell lines .
- Case Study 2 : Another study explored the synthesis of hydrazone derivatives from this compound, which were characterized using spectroscopic techniques and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism by which 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
This section evaluates the target compound against structurally similar indole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Substituent Position and Functional Group Variations
Key structural analogs and their similarities are summarized in Table 1.
Table 1: Structural Comparison of Selected Indole Derivatives
Key Observations:
Substituent Effects at Position 5 :
- Chloro vs. Methoxy : The chloro group (Cl) in the target compound increases electronegativity compared to methoxy (MeO) in 5-methoxy-1H-indole-3-carbaldehyde. This may enhance oxidative stability but reduce solubility.
- Chloro vs. Methyl : The chloro group in the target compound differs from the methyl (Me) group in 5-methyl-1H-indole-3-carbaldehyde, leading to distinct steric and electronic profiles.
Functional Group Variations :
- Carbaldehyde (CHO) vs. Carboxylic Acid (COOH) : The carbaldehyde group in the target compound is less polar than the carboxylic acid in 5-chloro-2-methyl-1H-indole-3-carboxylic acid, affecting solubility and reactivity.
Positional Isomerism: The carbaldehyde group at position 3 in the target compound contrasts with its position at C2 in 5-chloro-3-methyl-1H-indole-2-carbaldehyde.
Molecular Weight and Polarity:
- The 3-methoxyphenyl group in the target compound increases molecular weight (MW ≈ 315.7 g/mol) compared to simpler analogs like 5-methoxy-1H-indole-3-carbaldehyde (MW ≈ 189.2 g/mol).
- The chloro and methoxyphenyl groups contribute to a logP value indicative of moderate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chloro group at the 5-position and a methoxyphenyl substituent at the 2-position of the indole ring. These functional groups are crucial for its biological activity as they influence the compound's interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with an MIC value of ≤0.25 µg/mL against MRSA, indicating significant antibacterial potential without cytotoxic effects on human cells .
- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to inhibit bacterial enzymes by binding to their active sites, thus blocking their activity .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits antiproliferative effects with GI50 values ranging from 29 nM to 78 nM against several cancer types, including pancreatic, breast, and epithelial cancers. Notably, it outperformed standard chemotherapeutics like erlotinib in some cases .
- Apoptotic Effects : The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl2 . This dual action enhances its therapeutic profile against resistant cancer types.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives have been well-documented, and this compound appears to contribute positively to this field.
- Cytokine Modulation : It has been observed that the compound can modulate inflammatory cytokines, thereby reducing inflammation in experimental models . This property could be beneficial for treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chloro | 5 | Enhances binding affinity |
| Methoxy | 2 | Increases selectivity for targets |
Research indicates that halogen substitutions at the 5-position significantly enhance the compound's activity against MRSA and other pathogens .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of indole derivatives highlighted that those with a chloro substitution exhibited superior activity against MRSA compared to non-substituted analogs .
- Cancer Cell Line Studies : Another investigation into various indole compounds found that those similar in structure to this compound displayed potent antiproliferative effects across multiple cancer cell lines, reinforcing its potential as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde?
Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack formylation of a pre-functionalized indole precursor. For example, chlorinated indoles (e.g., 5-chloro-1H-indole) are reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C to introduce the aldehyde group at the 3-position . Subsequent coupling with a 3-methoxyphenyl moiety can be achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the halogenation state of the indole precursor. Purification often involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR identifies aromatic protons (δ 7.0–8.5 ppm), the aldehyde proton (δ ~10.0 ppm), and methoxy groups (δ ~3.8 ppm).
- ¹³C-NMR confirms carbonyl carbons (δ ~190 ppm) and quaternary carbons in the indole ring .
- Mass Spectrometry (HR-ESI-MS): Provides exact mass matching the molecular formula (C₁₆H₁₁ClNO₂, theoretical [M+H]⁺: 286.0495) .
- Infrared (IR) Spectroscopy: Detects C=O stretching (1680–1720 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric methods (e.g., kinase or P450 inhibition) with IC₅₀ calculations .
- Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How can conflicting NMR data for substituted indole carbaldehydes be resolved?
Methodological Answer: Discrepancies in aromatic proton splitting (e.g., overlapping signals) require:
- 2D NMR (COSY, HSQC): To assign coupling patterns and differentiate between methoxyphenyl and indole protons .
- Computational Validation: Molecular docking (e.g., MOE software) or density functional theory (DFT) to predict chemical shifts and compare with experimental data .
Q. What strategies minimize side reactions during formylation of halogenated indoles?
Methodological Answer:
- Controlled Reaction Conditions: Maintain temperatures ≤60°C to avoid over-chlorination or decomposition .
- Precursor Protection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive NH positions during formylation .
- Workup Optimization: Quench reactions with ice-cold sodium bicarbonate to neutralize POCl₃ and prevent aldehyde oxidation .
Q. How does the substitution pattern affect binding affinity in enzyme inhibition studies?
Methodological Answer:
- Comparative Molecular Field Analysis (CoMFA): Correlate the 3-methoxyphenyl group’s electronic/steric effects with activity against targets like tyrosine kinases .
- Structure-Activity Relationship (SAR): Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in IC₅₀ values. For example, bulkier substituents may reduce affinity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
